Tert-butyl (2R,4R)-4-fluoropyrrolidine-2-carboxylate
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Overview
Description
Tert-butyl (2R,4R)-4-fluoropyrrolidine-2-carboxylate is a chemical compound that features a tert-butyl ester group attached to a fluorinated pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2R,4R)-4-fluoropyrrolidine-2-carboxylate typically involves the reaction of a fluorinated pyrrolidine derivative with tert-butyl chloroformate. The reaction is usually carried out under basic conditions, often using a base such as triethylamine to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of tert-butyl esters can be achieved using flow microreactor systems. This method allows for a more efficient, versatile, and sustainable synthesis compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2R,4R)-4-fluoropyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The fluorine atom in the pyrrolidine ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of functionalized pyrrolidine compounds.
Scientific Research Applications
Tert-butyl (2R,4R)-4-fluoropyrrolidine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl (2R,4R)-4-fluoropyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The fluorine atom in the pyrrolidine ring can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The tert-butyl ester group can also affect the compound’s solubility and stability, impacting its overall efficacy in various applications .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (2R,4R)-4-fluoro-2-methylpyrrolidine-2-carboxylate
- Tert-butyl (2R,4R)-2-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate
Uniqueness
Tert-butyl (2R,4R)-4-fluoropyrrolidine-2-carboxylate is unique due to its specific stereochemistry and the presence of both a fluorine atom and a tert-butyl ester group. These features confer distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
tert-butyl (2R,4R)-4-fluoropyrrolidine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16FNO2/c1-9(2,3)13-8(12)7-4-6(10)5-11-7/h6-7,11H,4-5H2,1-3H3/t6-,7-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMORIDAQGDQESW-RNFRBKRXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC(CN1)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H]1C[C@H](CN1)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16FNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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